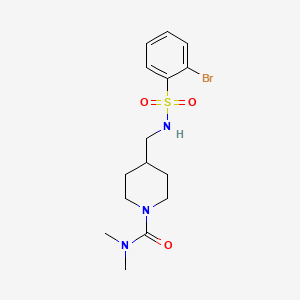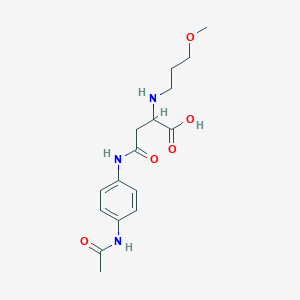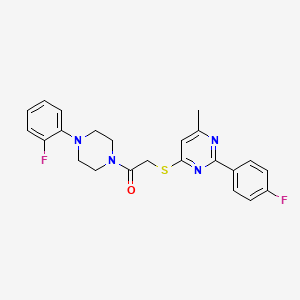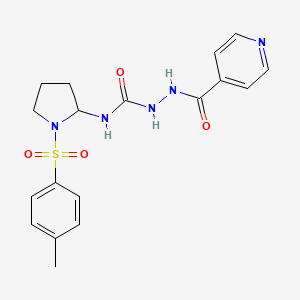
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C28H34N4O4 and its molecular weight is 490.604. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide has been studied for its structural aspects and properties, particularly in forming gels and crystalline solids upon treatment with different acids. These compounds are of interest due to their potential in forming host-guest complexes with enhanced fluorescence emission properties, which can have applications in materials science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Analgesic and Anti-inflammatory Activities
Research has been conducted on derivatives of this compound for potential analgesic and anti-inflammatory activities. These compounds have been shown to exhibit significant activity in these areas, offering insights into new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activities
The compound and its derivatives have been evaluated for antimicrobial activities. Certain derivatives have shown effectiveness against various microbial strains, suggesting potential applications in the development of new antimicrobial agents (Patel & Shaikh, 2011).
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of derivatives of this compound indicates potential applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This research is pivotal for the development of more efficient solar energy technologies (Wu et al., 2009).
Enzyme Inhibition and Molecular Docking Studies
Studies on enzyme inhibition and molecular docking have been conducted with this compound's derivatives. These studies are crucial for understanding the interactions of these compounds with biological molecules, which can lead to the development of new drugs for various diseases (Riaz et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid with n-butylamine, followed by acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid", "n-butylamine", "acetic anhydride", "dichloromethane", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "water" ] "Reaction": [ "Step 1: To a solution of 2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and diisopropylethylamine (1.2 equiv). Stir the mixture at room temperature for 10 minutes.", "Step 2: Add n-butylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add N,N-dimethylformamide (DMF) (1.2 equiv) to the reaction mixture and stir at room temperature for 30 minutes.", "Step 4: Add acetic anhydride (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 5: Quench the reaction by adding a saturated solution of sodium bicarbonate and sodium chloride in water. Extract the organic layer with ethyl acetate.", "Step 6: Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide as a white solid." ] } | |
| 946241-97-0 | |
Molekularformel |
C28H34N4O4 |
Molekulargewicht |
490.604 |
IUPAC-Name |
N-butyl-2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H34N4O4/c1-2-3-17-29-25(33)18-20-13-15-22(16-14-20)32-27(35)23-11-7-8-12-24(23)31(28(32)36)19-26(34)30-21-9-5-4-6-10-21/h7-8,11-16,21H,2-6,9-10,17-19H2,1H3,(H,29,33)(H,30,34) |
InChI-Schlüssel |
KTSRRCWQOGNFCX-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2589351.png)

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2589355.png)
![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)
![3-(4-bromophenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2589357.png)



![5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2589362.png)
![Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2589363.png)
![4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B2589364.png)

